molecular formula C9H10O5 B13909592 Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B13909592
M. Wt: 198.17 g/mol
InChI Key: FQFNYXKATGMXCK-BNHYGAARSA-N
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Description

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is an organic compound with a unique bicyclic structure This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with methanol. The reaction typically occurs under acidic conditions to facilitate the formation of the methoxycarbonyl group . The process can be summarized as follows:

  • React 5-norbornene-2,3-dicarboxylic anhydride with methanol.
  • Use an acid catalyst to promote the esterification reaction.
  • Isolate and purify the product through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxycarbonyl group under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity, which make it valuable for various applications.

Properties

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H10O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h2-7H,1H3,(H,10,11)/t4-,5+,6-,7+/m0/s1

InChI Key

FQFNYXKATGMXCK-BNHYGAARSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C=C[C@@H]([C@@H]1C(=O)O)O2

Canonical SMILES

COC(=O)C1C2C=CC(C1C(=O)O)O2

Origin of Product

United States

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